molecular formula C24H17F2NO4 B4559476 N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide

N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide

Cat. No.: B4559476
M. Wt: 421.4 g/mol
InChI Key: GEMJFWQCBXYZIS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is a useful research compound. Its molecular formula is C24H17F2NO4 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.11256435 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactive Properties

Studies have shown that compounds similar to N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide, such as flutamide derivatives, undergo photoreactions that are significantly influenced by the solvent environment. These reactions are essential for understanding the stability and reactivity of these compounds under different conditions, which can be crucial for their applications in photochemistry and drug development (Watanabe et al., 2015).

Synthesis and Anticancer Activity

Coumarin derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activity. For instance, certain novel coumarin derivatives have shown promising inhibitory activity against various cancer cell lines, suggesting their potential in cancer research and therapy (Lei Shi et al., 2020).

Antibacterial and Antioxidant Activities

The synthesis of new compounds incorporating sulfamoyl moieties, aimed at serving as antimicrobial agents, reflects the broader research interest in developing novel compounds with potential health applications. These compounds, including thiazole and pyrazole derivatives bearing a sulfonamide moiety, have shown significant antibacterial and antifungal activities in vitro, demonstrating their relevance in microbial resistance studies and antimicrobial therapy (Darwish et al., 2014).

Electrochemical Studies

Electrochemical fluorination studies have been conducted on derivatives that bear functional groups and structural motifs similar to those found in this compound. These studies offer insights into the chemo- and regioselectivity of fluorination, which is crucial for the development of new synthetic methodologies and the production of novel fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Dmowski & Kozłowski, 1997).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO4/c1-14-23(15-6-8-16(25)9-7-15)24(29)18-11-10-17(12-21(18)31-14)30-13-22(28)27-20-5-3-2-4-19(20)26/h2-12H,13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMJFWQCBXYZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
Reactant of Route 2
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N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
Reactant of Route 3
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N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
Reactant of Route 6
N-(2-fluorophenyl)-2-{[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.